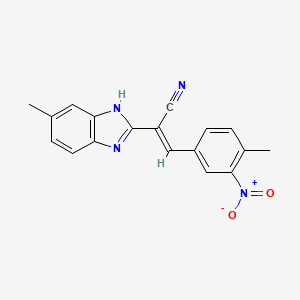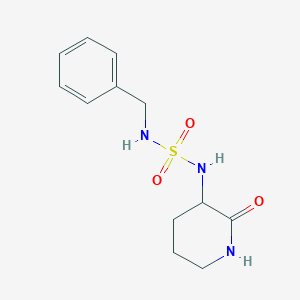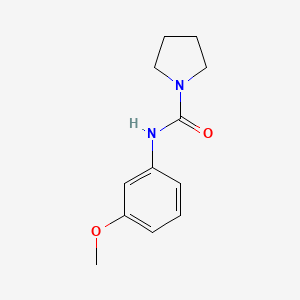![molecular formula C20H24N4O3 B5372672 (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5372672.png)
(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyclopropylcarbamoyl group and a phenyl-pyrazolylmethyl group, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropylcarbamoyl group, and the attachment of the phenyl-pyrazolylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features may allow it to bind to specific proteins or enzymes, making it a useful tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may impart desirable characteristics to these materials, such as increased durability or enhanced performance.
Mécanisme D'action
The mechanism of action of (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ginsenoside Compound K: A tetracyclic dammarane-type triterpenoid saponin found in ginseng, used in traditional medicine.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Uniqueness
(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows
Propriétés
IUPAC Name |
(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19(22-17-6-7-17)14-8-15(20(26)27)11-24(10-14)12-16-9-21-23-18(16)13-4-2-1-3-5-13/h1-5,9,14-15,17H,6-8,10-12H2,(H,21,23)(H,22,25)(H,26,27)/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAAUHUWSGJCIT-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC(CN(C2)CC3=C(NN=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)[C@H]2C[C@@H](CN(C2)CC3=C(NN=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE](/img/structure/B5372589.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5372590.png)
![N-[(2-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE](/img/structure/B5372605.png)
![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)


![4-chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5372642.png)
![(5E)-1-benzyl-5-[[4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5372648.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea](/img/structure/B5372654.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-(2-((2-chloro-6-fluorobenzyl)oxy)-3-methoxyphenyl)acrylonitrile](/img/structure/B5372665.png)


